N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-6-2-5-9-19(13)22-27(25,26)14-10-11-17-18(12-14)21(24)16-8-4-3-7-15(16)20(17)23/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGQNVOJBFGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C15H13N1O4S
- Molecular Weight : 299.34 g/mol
- CAS Number : 117-78-2
The compound features a sulfonamide group attached to a dioxo-dihydroanthracene moiety, which is crucial for its biological activity.
This compound operates primarily through the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play a critical role in regulating pH and fluid balance in tissues, making them targets for cancer therapy. The inhibition of these isoforms can lead to reduced tumor growth and metastasis by altering the tumor microenvironment.
Biological Activity
-
Antitumor Activity :
- Studies indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, modifications to sulfonamide structures have shown significant inhibitory effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) under hypoxic conditions .
-
Inhibition of Carbonic Anhydrases :
- The compound has been evaluated for its inhibitory effects on human carbonic anhydrases. In vitro studies demonstrated that certain derivatives achieved IC50 values in the range of 51.6 to 99.6 nM against CA IX, indicating potent inhibition . This suggests a promising avenue for developing CA inhibitors that can be used in cancer treatment.
- Impact on Tumor Microenvironment :
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives and assessed their activity against carbonic anhydrases. Compounds showed differential inhibitory effects, with some derivatives significantly reducing cell viability in hypoxic conditions .
- Molecular Docking Studies : Research utilizing molecular docking has provided insights into how this compound binds to CA IX and CA XII, enhancing understanding of its mechanism at the molecular level .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C15H13N1O4S |
| Molecular Weight | 299.34 g/mol |
| CAS Number | 117-78-2 |
| Target Enzymes | Carbonic Anhydrase IX & XII |
| IC50 (CA IX Inhibition) | 51.6 - 99.6 nM |
| Cell Lines Tested | MDA-MB-231, HT-29 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Amides vs. Sulfonamides
The compound is closely related to anthraquinone-derived amides and sulfonamides. Key differences lie in the functional groups and their electronic/steric effects:
Key Observations:
- Synthesis Efficiency: Anthraquinone amides (e.g., 2-methylbenzamide derivative) are synthesized in high yields (94%) via acid chloride intermediates , whereas sulfonamide derivatives may require sulfonyl chloride precursors, which are less commonly reported in the literature .
- Biological Activity : Amides like the cinnamamide derivative exhibit antioxidant and antiplatelet properties , while sulfonamides are more associated with fluorescence and molecular recognition due to their strong electron-withdrawing sulfonyl groups .
- Coordination Chemistry : The 2-methylbenzamide derivative acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions , whereas sulfonamides may exhibit different coordination behaviors due to the sulfonyl group’s rigidity and electronic effects.
Functional Group Impact on Properties
- This makes them suitable for applications like corrosion inhibition (e.g., oleamide derivatives in ) and fluorescence-based sensing .
- Solubility : Sulfonamides generally have higher water solubility than amides due to the polar sulfonyl group, which could influence their pharmacokinetic profiles in biological systems.
- Thermal Stability: Anthraquinone sulfonamides may demonstrate higher thermal stability, as seen in related compounds used in high-temperature corrosion inhibition .
Preparation Methods
Condensation of Tetrahydrophthalic Anhydride and Resorcinol
In a representative procedure, tetrahydrophthalic anhydride (1.0 eq) and resorcinol (1.2 eq) are heated with boric acid (10 mol%) at 165–180°C for 1–3 hours. The reaction proceeds via Friedel-Crafts acylation, forming 1,4-dihydroxy-9,10-anthraquinone as a yellow solid (yield: 80–85%). Boric acid serves as a Lewis acid catalyst, avoiding the moisture sensitivity of traditional catalysts like AlCl₃.
Alkylation and Reduction
To functionalize the anthraquinone core, the hydroxyl groups at positions 1 and 4 are alkylated. For example, 1,4-dihydroxy-9,10-anthraquinone is treated with dimethyl sulfate (2.5 eq) in tetrahydrofuran (THF)/water (3:1 v/v) at 20–30°C for 24 hours. Subsequent reduction with zinc dust in glacial acetic acid (120–150°C, 20–30 hours) yields 1,4-dimethoxy-9,10-dihydroanthracene (64–69% yield).
Sulfonation and Sulfonamide Formation
Introducing the sulfonamide group at position 2 requires careful regioselective sulfonation followed by amine coupling.
Regioselective Sulfonation
The anthracene intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Under these conditions, sulfonation preferentially occurs at position 2 due to steric and electronic factors. The reaction is quenched with ice water to yield anthracene-2-sulfonic acid (75–80% purity), which is subsequently converted to the sulfonyl chloride using PCl₅.
Coupling with 2-Methylaniline
The sulfonyl chloride (1.0 eq) is reacted with 2-methylaniline (1.2 eq) in dry dichloromethane under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as a yellow crystalline solid (yield: 68–72%).
Alternative Synthesis via SN2-Oxidation Cascade
Recent advancements employ a one-pot SN2-oxidation cascade to streamline sulfonamide formation.
Reaction of Disulfanes with Amines
A disulfane derivative (e.g., 2,2'-dithiobis(anthraquinone)) is reacted with 2-methylaniline (2.0 eq) in DMF at 100°C for 6 hours. I₂ (1.0 eq) is added to oxidize the intermediate thiolate, triggering an SN2 displacement that directly forms the sulfonamide bond. This method bypasses the sulfonyl chloride intermediate, achieving moderate yields (55–60%) but with reduced purification requirements.
Optimization and Scalability
Gram-Scale Synthesis
A patent-derived protocol demonstrates gram-scale production using continuous flow reactors. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 165°C (condensation) |
| Catalyst | Boric acid (10 mol%) |
| Reaction Time | 2 hours (condensation) |
| Yield | 82% (anthraquinone intermediate) |
Solvent and Catalyst Screening
Comparative studies reveal that THF/water mixtures enhance alkylation efficiency compared to DMF or DMSO. Zinc-acetic acid systems outperform Sn/HCl in reduction steps, minimizing byproducts like over-reduced anthracenes.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of the anthraquinone core followed by coupling with 2-methylaniline. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly affect yield. For example, dichloroethane or DMF as solvents improves solubility of hydrophobic intermediates, while temperatures >100°C may degrade sensitive sulfonamide bonds. Monitoring via TLC or HPLC is recommended to optimize stepwise reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming its molecular structure?
- Methodology : Use H/C NMR to verify proton environments and sulfonamide linkage. X-ray crystallography is critical for resolving stereochemistry, as anthracene derivatives often exhibit planar distortion. For example, bond angles between the anthraquinone core and sulfonamide group (e.g., 60.6° vs. 50.7° in related compounds) can validate structural integrity .
Advanced Research Questions
Q. How can solvent systems be optimized to improve solubility for in vitro biological assays?
- Methodology : Test DMSO/water mixtures (e.g., 10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility. Solubility in polar aprotic solvents (e.g., DMF) correlates with logP values (~3.2 for analogs), but cytotoxicity of residual solvents must be controlled via dialysis or lyophilization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
- Methodology : Conduct dose-response studies across multiple cell lines (e.g., HCT-116, SH-SY5Y) to identify therapeutic windows. For instance, anthraquinone sulfonamides show neuroprotection at 10–50 µM but induce apoptosis above 100 µM due to ROS generation. Cross-validate findings using redox-sensitive reporters (e.g., SERS nanosensors) .
Q. How can computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PTEN or CD45). Focus on the sulfonamide group’s hydrogen-bonding with catalytic residues (e.g., Lys128 in PTEN). MD simulations (>100 ns) assess binding stability under physiological conditions .
Q. What experimental approaches address discrepancies in crystallographic data (e.g., bond length variations)?
- Methodology : Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion) to obtain polymorphs. Compare XRD data with DFT-optimized geometries (B3LYP/6-31G* level). For example, C–S bond lengths in sulfonamides range from 1.76–1.82 Å, influenced by crystal packing .
Q. How can derivatives be designed to enhance selectivity for specific pharmacological targets?
- Methodology : Introduce substituents at the 2-methylphenyl group (e.g., halogens, methoxy) to modulate steric and electronic effects. Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups improve kinase inhibition by 30–50% .
Q. What methods validate the redox-sensing mechanism of anthraquinone sulfonamides in live cells?
- Methodology : Use SERS nanosensors functionalized with anthraquinone reporters to monitor intracellular redox potential. Calibrate against glutathione redox couples (GSSG/GSH). The C=O stretching band at 1666 cm shifts reversibly with oxidation state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
